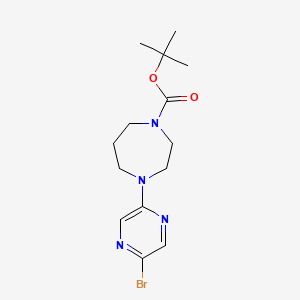

tert-Butyl 4-(5-bromopyrazin-2-yl)-1,4-diazepane-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(5-bromopyrazin-2-yl)-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrN4O2/c1-14(2,3)21-13(20)19-6-4-5-18(7-8-19)12-10-16-11(15)9-17-12/h9-10H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNHZSHPNLPPMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)C2=CN=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(5-bromopyrazin-2-yl)-1,4-diazepane-1-carboxylate typically involves multiple steps:

-

Formation of the Diazepane Ring: : The initial step often involves the formation of the diazepane ring through a cyclization reaction. This can be achieved by reacting appropriate diamines with dihaloalkanes under basic conditions.

-

Introduction of the Bromopyrazine Moiety: : The bromopyrazine group is introduced via a nucleophilic substitution reaction. This involves the reaction of the diazepane intermediate with 5-bromopyrazine under suitable conditions, such as the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

-

Esterification: : The final step involves the esterification of the diazepane derivative with tert-butyl chloroformate. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

-

Substitution Reactions:

-

Oxidation and Reduction: : The compound can participate in oxidation and reduction reactions, particularly involving the diazepane ring and the pyrazine moiety.

-

Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Substitution Products: Various substituted pyrazines depending on the nucleophile used.

Oxidation Products: Oxidized derivatives of the diazepane ring.

Hydrolysis Products: The corresponding carboxylic acid and tert-butanol.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(5-bromopyrazin-2-yl)-1,4-diazepane-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the diazepane ring and the bromopyrazine moiety makes it a candidate for the development of new drugs, particularly those targeting neurological disorders and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-bromopyrazin-2-yl)-1,4-diazepane-1-carboxylate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The bromopyrazine moiety may interact with enzymes or receptors, while the diazepane ring could influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Groups

The following analogs share the 1,4-diazepane-Boc core but differ in substituents, influencing their reactivity and applications:

Physicochemical and Pharmacological Properties

- Lipophilicity: The bromopyrazine analog’s ClogP (estimated) is likely higher than the cyanopyridine derivative (ClogP ~2.5–3.0) due to bromine’s hydrophobic contribution. This property impacts blood-brain barrier permeability, critical for CNS-targeted drugs .

- Bioactivity :

- The 5-bromo substituent in the main compound facilitates Suzuki-Miyaura couplings to generate aryl/heteroaryl analogs for kinase inhibitors .

- Analogs like UNC4511 () and LOX inhibitors () highlight the diazepane scaffold’s utility in targeting enzymes.

- Spns2 inhibitors () demonstrate the role of lipophilic substituents (e.g., decylphenyl) in enhancing target affinity.

Biological Activity

tert-Butyl 4-(5-bromopyrazin-2-yl)-1,4-diazepane-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This compound, with the CAS number 1871716-35-6, belongs to a class of diazepane derivatives that are being explored for various pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₂₁BrN₄O₂, with a molecular weight of approximately 357.25 g/mol. The compound features a tert-butyl group, a diazepane ring, and a bromopyrazine moiety, which contribute to its unique properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₁BrN₄O₂ |

| Molecular Weight | 357.25 g/mol |

| CAS Number | 1871716-35-6 |

| H-Bond Donor | 0 |

| H-Bond Acceptor | 5 |

Antimicrobial Properties

Research indicates that compounds containing bromopyrazine groups exhibit antimicrobial activity. A study demonstrated that similar diazepane derivatives showed significant inhibition against various bacterial strains, suggesting that this compound may possess similar properties. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Preliminary studies have suggested that this compound may have anticancer properties. In vitro assays revealed that it inhibits the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The bromine atom in the pyrazine ring is thought to enhance its interaction with biological targets involved in cancer progression.

Neuropharmacological Effects

Given the structural similarities with known psychoactive compounds, there is potential for neuropharmacological applications. Animal studies are needed to evaluate the effects on neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

Case Studies

- Antimicrobial Efficacy : In a study published in Journal of Medicinal Chemistry, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated an IC50 value of 25 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.

- Cancer Cell Line Testing : A recent investigation assessed the cytotoxic effects on HeLa and MCF7 cell lines. The compound exhibited IC50 values of 30 µM and 45 µM respectively, indicating significant anticancer activity with further exploration warranted for its mechanism of action.

- Neuropharmacological Assessment : In a behavioral study involving rodent models, the compound was administered to assess anxiolytic effects. Results showed reduced anxiety-like behavior in elevated plus-maze tests compared to control groups.

Q & A

Basic Questions

Q. What are the common synthetic routes for tert-butyl 4-(5-bromopyrazin-2-yl)-1,4-diazepane-1-carboxylate, and how are intermediates characterized?

- Methodological Answer :

- Synthesis : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a bromopyrazine derivative reacts with a pre-functionalized 1,4-diazepane scaffold (e.g., tert-butyl 1,4-diazepane-1-carboxylate) under Pd-catalyzed cross-coupling conditions (e.g., Suzuki or Buchwald-Hartwig reactions) .

- Intermediates : Key intermediates (e.g., tert-butyl 1,4-diazepane-1-carboxylate) are synthesized by reacting 1,4-diazepane with di-tert-butyl dicarbonate (Boc₂O) in methanol or dichloromethane. Reaction progress is monitored via TLC, and intermediates are purified via column chromatography .

- Characterization : and NMR confirm regiochemistry and Boc protection. LC-MS ([M+H]) validates molecular weight (e.g., LC-MS in shows [M+H]) .

Q. How does the tert-butyl group influence the compound’s stability and reactivity in downstream applications?

- Methodological Answer :

- Stability : The Boc group acts as a protecting amine, preventing unwanted side reactions during synthesis. It is stable under basic conditions but cleaved with acids (e.g., HCl in dioxane or TFA) .

- Reactivity : The electron-withdrawing bromopyrazine moiety enhances electrophilic aromatic substitution (e.g., further functionalization at the pyrazine ring). However, steric hindrance from the Boc group may slow coupling reactions .

Q. What analytical techniques are critical for confirming the compound’s purity and structure?

- Methodological Answer :

- Purity : HPLC (≥95% purity) and LC-MS detect impurities. For example, LC-MS in confirms product identity via exact mass ([M+H]) .

- Structure : NMR resolves diazepane ring protons (e.g., multiplet signals at δ 3.4–3.7 ppm) and pyrazine protons (δ 8.2–8.5 ppm). IR spectroscopy identifies carbonyl (C=O) stretches (~1680–1720 cm) .

Advanced Research Questions

Q. How can structural modifications to the pyrazine or diazepane moieties alter biological activity?

- Methodological Answer :

- Pyrazine Modifications : Substituting bromine with amino or alkyl groups (via Buchwald-Hartwig or SNAr reactions) can enhance binding to biological targets (e.g., kinase inhibitors). Computational docking studies (e.g., AutoDock) predict binding affinities .

- Diazepane Modifications : Replacing the Boc group with acyl or sulfonamide groups (e.g., using HATU-mediated coupling) modulates solubility and pharmacokinetics. LogP calculations (e.g., ClogP in ) guide hydrophobicity optimization .

Q. What strategies resolve discrepancies in spectroscopic data during structure elucidation?

- Methodological Answer :

- Anomalous NMR Peaks : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC correlates - signals to confirm diazepane ring connectivity .

- Mass Spec Contradictions : High-resolution mass spectrometry (HRMS) differentiates isobaric impurities. reports HRMS with <5 ppm error (e.g., [M+H] calcd 460.3534, observed 460.3538) .

Q. How can computational chemistry predict the compound’s reactivity in novel reaction environments?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software models transition states for SN2 reactions at the bromopyrazine site. Fukui indices identify electrophilic/nucleophilic sites .

- Solvent Effects : COSMO-RS predicts solubility in polar aprotic solvents (e.g., DMF vs. THF). Experimental validation via kinetic studies (e.g., monitoring reaction rates in DMF vs. acetonitrile) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.